Systemic Exposure (AUC) of Neratinib Dimethylamine N-Oxide (M7) Versus Other Active Neratinib Metabolites
At steady state in healthy human subjects, neratinib dimethylamine N-oxide (M7) achieves a systemic exposure (AUC) equal to 22% of the parent neratinib exposure. This is quantitatively intermediate among the major active metabolites: it is higher than M3 (15%) and M11 (4%), but lower than M6 (33%) [1]. This exposure ranking directly influences the need to accurately quantify M7 in pharmacokinetic bridging studies and bioequivalence trials.
| Evidence Dimension | Systemic exposure (AUC relative to parent neratinib) |
|---|---|
| Target Compound Data | 22% (M7) |
| Comparator Or Baseline | M3: 15%; M6: 33%; M11: 4% |
| Quantified Difference | M7 exposure is 1.47-fold higher than M3; 5.5-fold higher than M11 |
| Conditions | Steady state, healthy human subjects, oral neratinib administration |
Why This Matters
Accurate M7 quantification is mandatory for establishing pharmacokinetic bioequivalence and assessing the contribution of active metabolites to overall drug exposure, as per FDA guidance.
- [1] Puma Biotechnology, Inc. (2024). NERLYNX® (neratinib) tablets, for oral use: Full Prescribing Information (Section 12.3 – Pharmacokinetics). View Source
